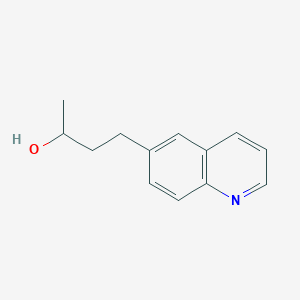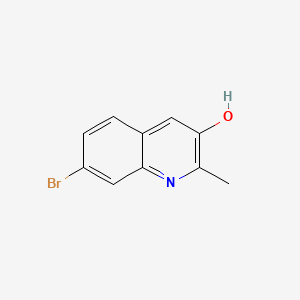
2-(Pyrimidin-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrimidin-2-yloxy)acetamide is a heterocyclic compound that features a pyrimidine ring attached to an acetamide group via an oxygen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yloxy)acetamide typically involves the reaction of pyrimidine derivatives with acetamide. One common method includes the reaction of 2-chloropyrimidine with sodium acetate in the presence of a suitable solvent to yield this compound . The reaction conditions often involve moderate temperatures and the use of polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrimidine derivatives.
Applications De Recherche Scientifique
2-(Pyrimidin-2-yloxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. For instance, in the context of its antifibrotic activity, the compound inhibits the expression of collagen and other extracellular matrix proteins by targeting prolyl-4-hydroxylase . This enzyme is crucial for the post-translational modification of collagen, and its inhibition can reduce fibrosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yloxy)acetamide: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Bis-pyrimidine acetamides: These compounds feature two pyrimidine rings and have been studied for their antimicrobial and anticancer activities.
Uniqueness
2-(Pyrimidin-2-yloxy)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit prolyl-4-hydroxylase and reduce fibrosis sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H7N3O2 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-pyrimidin-2-yloxyacetamide |
InChI |
InChI=1S/C6H7N3O2/c7-5(10)4-11-6-8-2-1-3-9-6/h1-3H,4H2,(H2,7,10) |
Clé InChI |
DXOGJINTVQOAGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
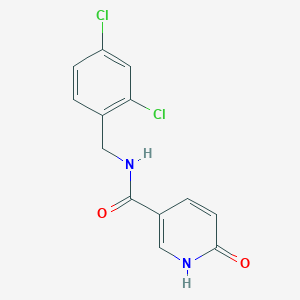
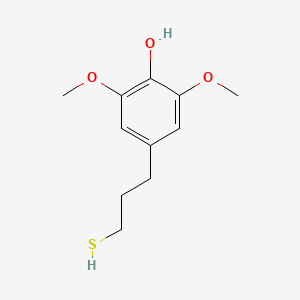
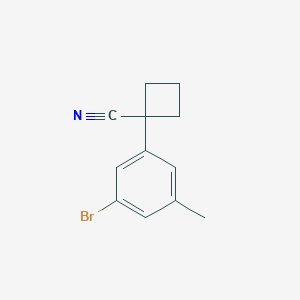

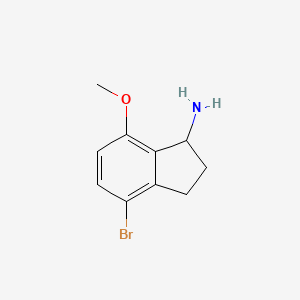
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)



